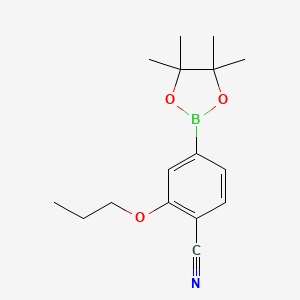

2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound with the empirical formula C14H22BNO3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

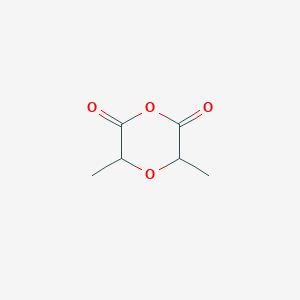

The synthesis of similar compounds like “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” involves the use of reagents like Isopropyl acetate and Pinacolborane . It can be used as a reagent to borylate arenes and to prepare fluorenylborolane .Molecular Structure Analysis

The molecular structure of similar compounds like “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be represented by the SMILES string: B1(OC(C(O1)©C)©C)OC©C . Crystallographic data of similar compounds have been deposited with the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis

Similar compounds like “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” are used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” include a boiling point of 73 °C at 15 mm Hg, a density of 0.912 g/mL at 25 °C, and a refractive index of 1.409 . It is a colorless liquid .科学的研究の応用

Synthesis and Structural Analysis

Research has focused on the synthesis and detailed structural characterization of compounds related to 2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Studies by Qing-mei Wu et al. (2021) explored the synthesis, crystal structure, and vibrational properties of similar compounds. Their work involved characterizing these compounds using spectroscopy and X-ray diffraction, supported by DFT calculations for comparative analysis. This foundational research aids in understanding the molecular behavior and potential applications of these compounds in various scientific domains.

Catalytic Activity and Chemical Synthesis

Another area of application is in catalysis, where derivatives of this compound are used as intermediates or catalysts. For instance, research into the synthesis, characterization, and catalytic activity of novel metal complexes incorporating similar structures has been conducted to explore their efficiency in reactions like benzyl alcohol oxidation Metin Özer et al. (2009). These studies underscore the compound's role in enhancing catalytic processes, which is crucial for developing more efficient and sustainable chemical synthesis methods.

Spectroscopic Studies and Material Science

Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl moiety are also significant in material science and spectroscopic studies. Investigations into their electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, provide insights into their potential utility in creating advanced materials with specific optical or electronic characteristics P.-Y. Huang et al. (2021).

Fluorescence and Bioimaging Applications

Additionally, the unique fluorescence properties of some derivatives make them suitable for applications in bioimaging and sensor technologies. A study by Xinwei Tian et al. (2017) developed a novel near-infrared fluorescent probe based on a similar structure for detecting benzoyl peroxide in real samples and fluorescence imaging in living cells and zebrafish. This highlights the compound's potential in biomedical research, offering a tool for tracking biological processes with high specificity and sensitivity.

Safety and Hazards

作用機序

Target of Action

Similar compounds are known to be used as reagents for borylation of arenes .

Mode of Action

The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and reactivity.

特性

IUPAC Name |

2-propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-6-9-19-14-10-13(8-7-12(14)11-18)17-20-15(2,3)16(4,5)21-17/h7-8,10H,6,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTBCXBFSFHRKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2838321.png)

![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2838322.png)

![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride](/img/structure/B2838324.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2838333.png)

![5-[(Z)-(4-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one](/img/structure/B2838341.png)

![N-({4-[4-(1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2838343.png)

![1-[(2,5-Difluorophenyl)methyl]piperazine dihydrochloride](/img/structure/B2838344.png)